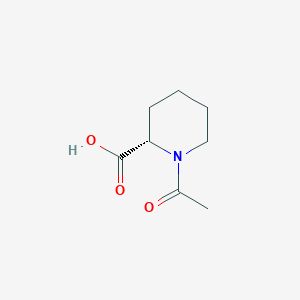
(2S)-1-acetylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-2-CARBOXYPIPERIDINE is an organic compound belonging to the class of n-acyl-l-alpha-amino acids. It has the chemical formula C8H13NO3 and is characterized by a piperidine ring substituted with acetyl and carboxyl groups
Preparation Methods
The synthesis of 1-ACETYL-2-CARBOXYPIPERIDINE typically involves the reaction of acetyl chloride with piperidine to form N-acetyl-2-piperidinecarboxamide, which is then hydrolyzed to yield the target compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-ACETYL-2-CARBOXYPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl and carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The exact mechanism of action of 1-ACETYL-2-CARBOXYPIPERIDINE is not fully understood. it is believed to interact with the central nervous system by inhibiting the activity of the GABA receptor, which regulates neuronal excitability. This interaction may contribute to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
1-ACETYL-2-CARBOXYPIPERIDINE can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the carboxyl group, which may affect its biological activity.
2-Carboxypiperidine: Lacks the acetyl group, leading to different chemical properties and applications.
N-Acylpiperidines: A broader class of compounds with varying acyl groups, each with unique properties and uses
The uniqueness of 1-ACETYL-2-CARBOXYPIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-ACETYL-2-CARBOXYPIPERIDINE is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound may lead to new applications and insights into its mechanism of action.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1CCCCC1C(=O)O |
Synonyms |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


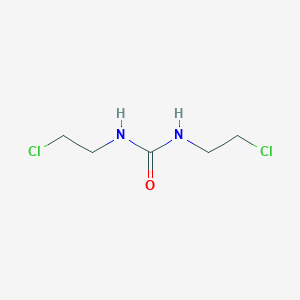
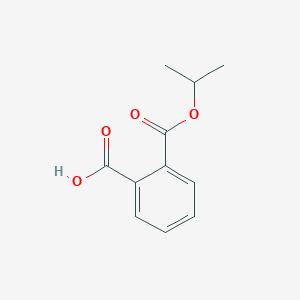

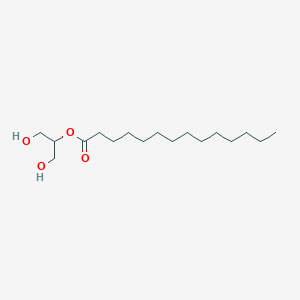
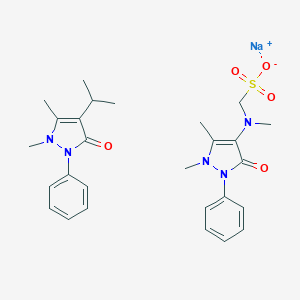
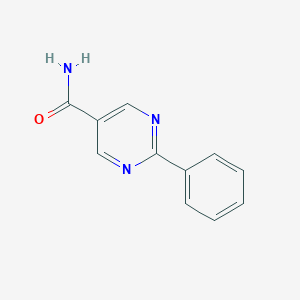
![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
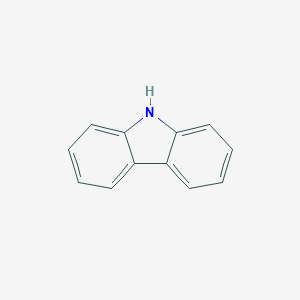

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)




